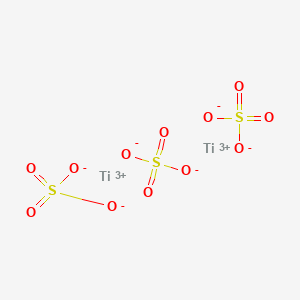
Titanium sesquisulfate
Overview
Description
Synthesis Analysis
The synthesis of titanium compounds with sulfur is discussed in several papers. For instance, nearly stoichiometric titanium disulfide (TiS2) is synthesized through a direct reaction between titanium and sulfur, with a slight excess of titanium always present, which affects the material's electronic properties . Another study reports the synthesis of titanium complexes with long titanium-sulfur bonds using chelating bis(phenolato) ligands, which could be useful as ancillary ligands for olefin polymerization catalysts . Additionally, a novel class of single-source precursors for the chemical vapor deposition of titanium disulfide films has been developed, which could offer better control over stoichiometry and reduce waste .
Molecular Structure Analysis
The molecular structure of titanium-sulfur compounds is characterized in some of the papers. For example, the titanium complexes with bis(phenolato) ligands exhibit an unusually long titanium-sulfur bond, which is determined through single-crystal X-ray structural analyses . The structure of nearly stoichiometric titanium disulfide is characterized by X-ray diffraction, revealing the influence of excess titanium on the material's properties .
Chemical Reactions Analysis
The chemical reactions involving titanium and sulfur compounds are explored in the context of synthesis and decomposition. The solid-state reactions between titanium dioxide (TiO2) and alkali persulfates are investigated, leading to the formation of complex titanium-sulfur compounds that decompose at higher temperatures . The reaction between titanium tetrachloride and alkanethiols to form single-source precursors for TiS2 films is also described .
Physical and Chemical Properties Analysis
The physical and chemical properties of titanium-sulfur compounds are analyzed in these studies. The oxidation-induced structural, phase, and property evolution of titanium sesquioxide (Ti2O3) to titanium dioxide (TiO2) is investigated, revealing the importance of Ti3+ in the applications of TiO2 and the transformation pathways . The properties of titanium disulfide, such as its magnetic susceptibility and intercalation rate, are characterized, supporting its use as an extrinsic semiconductor . A novel digestion method using ammonium persulfate is developed to quantify TiO2 nanoparticles, demonstrating high recovery rates and minimal interference from common ions .
Scientific Research Applications
Perspectives on Titanium Science and Technology
Titanium and its alloys, including titanium sesquisulfate, are crucial in safety-critical structures such as aircraft, driving research towards predictive computational materials engineering tools. This research focuses on phase transformations and mechanical behavior to overcome challenges in design and manufacturing integration in bioengineering applications (Banerjee & Williams, 2013).
Titanium Sesquioxide: Fabrication, Properties, and Applications
Titanium sesquioxide (Ti2O3) has garnered attention for its unique properties and potential in energy, biomedicine, and electronics. It possesses a narrow bandgap and distinctive electrical and optical properties, leading to applications in seawater desalination, electrocatalytic water splitting, cancer therapy, hydrogen production, and more. The paper discusses its fabrication, properties, and the challenges and future perspectives of Ti2O3 (Li et al., 2022).
Titanium-Based Nanomaterials for Biomedical Applications
Titanium and its alloys, including titanium sesquisulfate, are extensively used in medical applications due to their strength and biocompatibility. Research focuses on optimizing surface topography for bioapplications and understanding how nanotechnology, such as titanium dioxide (TiO2) nanotubes, influences cell adhesion, growth, and differentiation. These advancements are crucial for improving osseointegration, protein interaction, and antibacterial properties in medical implants (Kulkarni et al., 2015).
Titanium Dioxide: Engineering to Applications
Titanium dioxide (TiO2) nanomaterials play a significant role in sustainable energy generation and environmental pollutant removal. Research aims to enhance its photocatalytic activity by optimizing optical and electrical properties, with a focus on modification strategies such as defect introduction, morphology control, and mesocrystal structure development. These advancements are integral to applications in photocatalysis, photoelectrochemical devices, photovoltaics, and sensors (Kang et al., 2019).
Titanium-Based Nanomaterials for Cancer Theranostics
Research on titanium-based nanomaterials (Ti-based NMs) has expanded to biomedicine, exploring their structural, compositional, and physicochemical features for cancer theranostics. These materials show promise in drug delivery systems, photothermal therapy, photodynamic therapy, and sonodynamic therapy, enhancing therapeutic efficiency and reducing side effects. This review also discusses the diagnostic effectiveness and toxicity evaluation of Ti-based NMs, highlighting their potential in cancer treatment and diagnosis (Wang et al., 2020).
Future Directions
The use of titanium and its compounds, including titanium sesquisulfate, is a topic of ongoing research. Future research will likely focus on advanced manufacturing technologies, analyzing the effects of alloying elements on the biocompatibility, corrosion resistance, and mechanical properties of titanium . The role of titanium compounds in regenerative medicine and nanomedicine applications, such as localized drug delivery system, immunomodulatory agents, antibacterial agents, and hemocompatibility, is also a promising area of research .
properties
IUPAC Name |
titanium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXOQKKUVQETK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890655 | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium sesquisulfate | |
CAS RN |
10343-61-0 | |
| Record name | Titanium sesquisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dititanium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM SESQUISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



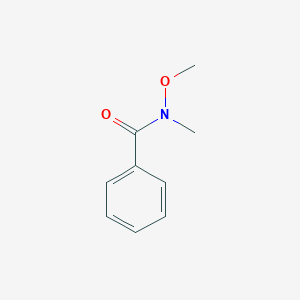
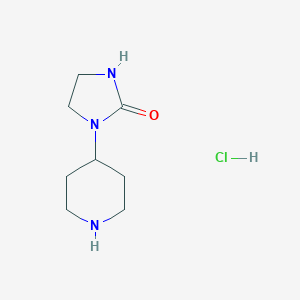

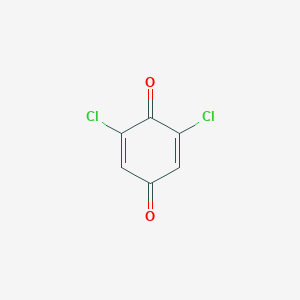

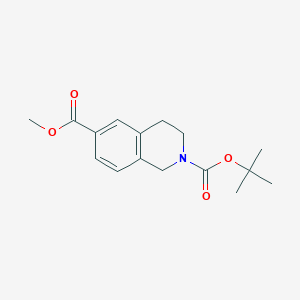


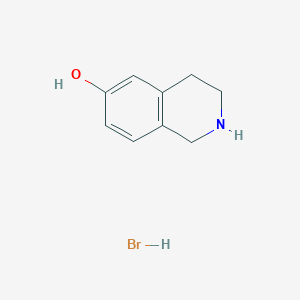
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
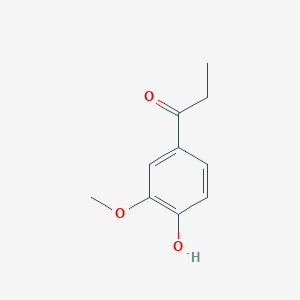
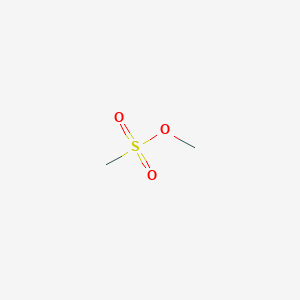
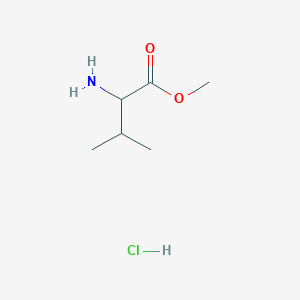
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)